Cas no 2228182-41-8 ((Trifluoromethyl)(3-vinylphenyl)sulfane)

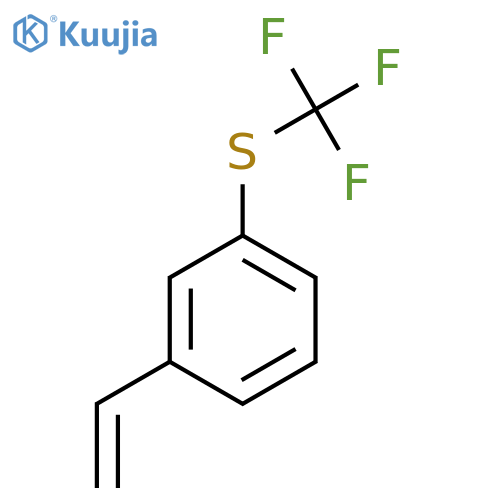

2228182-41-8 structure

商品名:(Trifluoromethyl)(3-vinylphenyl)sulfane

(Trifluoromethyl)(3-vinylphenyl)sulfane 化学的及び物理的性質

名前と識別子

-

- XWRKUYSTNXIZJJ-UHFFFAOYSA-N

- 1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene

- 2228182-41-8

- EN300-1962427

- (Trifluoromethyl)(3-vinylphenyl)sulfane

-

- インチ: 1S/C9H7F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2

- InChIKey: XWRKUYSTNXIZJJ-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1=CC=CC(C=C)=C1

計算された属性

- せいみつぶんしりょう: 204.02205588g/mol

- どういたいしつりょう: 204.02205588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 25.3Ų

(Trifluoromethyl)(3-vinylphenyl)sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962427-2.5g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 2.5g |

$2240.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-10.0g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 10g |

$4914.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-1.0g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 1g |

$1142.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-0.05g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 0.05g |

$959.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-0.25g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 0.25g |

$1051.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-0.5g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 0.5g |

$1097.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-0.1g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 0.1g |

$1005.0 | 2023-06-03 | ||

| Enamine | EN300-1962427-5.0g |

1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |

2228182-41-8 | 5g |

$3313.0 | 2023-06-03 |

(Trifluoromethyl)(3-vinylphenyl)sulfane 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2228182-41-8 ((Trifluoromethyl)(3-vinylphenyl)sulfane) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量